Cas no 2137619-95-3 (2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-)

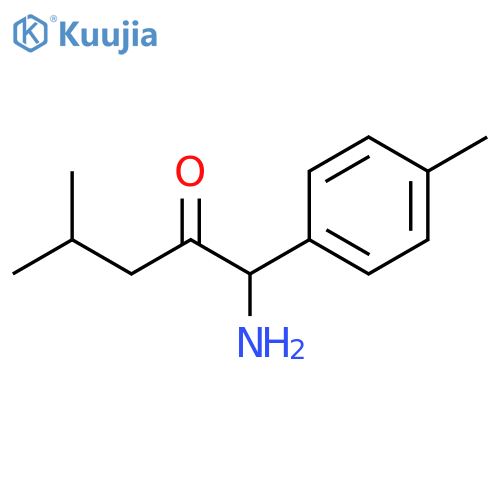

2137619-95-3 structure

商品名:2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-

CAS番号:2137619-95-3

MF:C13H19NO

メガワット:205.296063661575

CID:5286197

2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-

-

- インチ: 1S/C13H19NO/c1-9(2)8-12(15)13(14)11-6-4-10(3)5-7-11/h4-7,9,13H,8,14H2,1-3H3

- InChIKey: HIVCDEFIYIIWEN-UHFFFAOYSA-N

- ほほえんだ: C(N)(C1=CC=C(C)C=C1)C(=O)CC(C)C

2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-682020-0.1g |

1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |

2137619-95-3 | 0.1g |

$640.0 | 2023-03-11 | ||

| Enamine | EN300-682020-0.05g |

1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |

2137619-95-3 | 0.05g |

$612.0 | 2023-03-11 | ||

| Enamine | EN300-682020-2.5g |

1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |

2137619-95-3 | 2.5g |

$1428.0 | 2023-03-11 | ||

| Enamine | EN300-682020-0.5g |

1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |

2137619-95-3 | 0.5g |

$699.0 | 2023-03-11 | ||

| Enamine | EN300-682020-10.0g |

1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |

2137619-95-3 | 10.0g |

$3131.0 | 2023-03-11 | ||

| Enamine | EN300-682020-0.25g |

1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |

2137619-95-3 | 0.25g |

$670.0 | 2023-03-11 | ||

| Enamine | EN300-682020-1.0g |

1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |

2137619-95-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-682020-5.0g |

1-amino-4-methyl-1-(4-methylphenyl)pentan-2-one |

2137619-95-3 | 5.0g |

$2110.0 | 2023-03-11 |

2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)- 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

2137619-95-3 (2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-) 関連製品

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬